4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16736109
InChI: InChI=1S/C7H10BrFN2/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,1-3H3
SMILES:
Molecular Formula: C7H10BrFN2
Molecular Weight: 221.07 g/mol

4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole

CAS No.:

Cat. No.: VC16736109

Molecular Formula: C7H10BrFN2

Molecular Weight: 221.07 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole -

Specification

Molecular Formula C7H10BrFN2
Molecular Weight 221.07 g/mol
IUPAC Name 4-bromo-1-tert-butyl-5-fluoropyrazole
Standard InChI InChI=1S/C7H10BrFN2/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,1-3H3
Standard InChI Key LUSJVIQIKHXWTB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N1C(=C(C=N1)Br)F

Introduction

Structural Characteristics and Molecular Design

Core Pyrazole Framework

The compound’s pyrazole ring consists of a five-membered aromatic structure with two adjacent nitrogen atoms. Substitutions at positions 1, 4, and 5 introduce steric and electronic modifications critical to its reactivity:

  • 1-tert-Butyl Group: This bulky substituent enhances steric hindrance, influencing intermolecular interactions and solubility .

  • 4-Bromo and 5-Fluoro Groups: Electronegative halogens modulate electron density, affecting both chemical reactivity and biological target engagement .

The InChI key (LUSJVIQIKHXWTB-UHFFFAOYSA-N) and SMILES notation (CC(C)(C)N1C(=C(C=N1)Br)F) provide unambiguous descriptors for its three-dimensional conformation .

Synthesis and Manufacturing Protocols

Stepwise Synthesis Pathways

The synthesis of 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole typically involves sequential functionalization of the pyrazole ring:

  • Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

  • Halogenation: Electrophilic bromination at position 4 using N\text{N}-bromosuccinimide (NBS) or Br2\text{Br}_2.

  • Fluorination: Nucleophilic aromatic substitution (SNAr) with potassium fluoride (KF) or fluorinating agents like Selectfluor®.

  • tert-Butyl Introduction: Alkylation reactions with tert-butyl bromide under basic conditions .

Optimization Strategies

Industrial-scale production remains undocumented, but laboratory-scale protocols emphasize:

  • Catalytic Systems: Palladium or copper catalysts for cross-coupling reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates.

  • Temperature Control: Reflux conditions (80–120°C) to balance yield and purity.

Physicochemical Properties

Key Parameters

PropertyValueSource
Molecular Weight221.07 g/mol
DensityNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 2.8 (predicted)

Solubility and Stability

  • Solubility: Limited aqueous solubility due to hydrophobic tert-butyl group; soluble in organic solvents (e.g., ethanol, DCM).

  • Stability: Resists hydrolysis under acidic conditions but may degrade under strong bases or UV exposure.

Comparative Analysis with Analogous Compounds

Impact of tert-Butyl Substitution

CompoundEC50 (nM)CL (mL/min/kg)Half-Life (h)
4-Bromo-1-tert-butyl-5-fluoro-1H-pyrazole22 ± 105.59.5
4-Bromo-5-fluoro-1H-pyrazole (no tert-butyl)97 ± 6315.82.9

Data adapted from quinolinone-3-carboxamide derivatives highlight the tert-butyl group’s role in improving pharmacokinetics (e.g., reduced clearance, extended half-life) .

Halogen Substitution Trends

  • Bromine vs. Chlorine: Bromine’s larger atomic radius enhances van der Waals interactions, increasing target affinity.

  • Fluorine vs. Hydrogen: Fluorine’s electronegativity improves metabolic stability and bioavailability.

Applications in Medicinal Chemistry and Drug Development

Lead Optimization Strategies

The compound serves as a scaffold for:

  • Kinase Inhibitors: Analogues with modified tert-butyl groups show enhanced selectivity for CDK4/6.

  • Antibiotic Adjuvants: Synergistic effects with β-lactams against resistant pathogens.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator